2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 824417-06-3
VCID: VC4708275
InChI: InChI=1S/C16H16N2O4S/c1-11-6-8-12(9-7-11)23(19,20)15-16(18(2)3)22-14(17-15)13-5-4-10-21-13/h4-10H,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N(C)C
Molecular Formula: C16H16N2O4S
Molecular Weight: 332.37

2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine

CAS No.: 824417-06-3

Cat. No.: VC4708275

Molecular Formula: C16H16N2O4S

Molecular Weight: 332.37

* For research use only. Not for human or veterinary use.

2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine - 824417-06-3

Specification

CAS No. 824417-06-3
Molecular Formula C16H16N2O4S
Molecular Weight 332.37
IUPAC Name 2-(furan-2-yl)-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Standard InChI InChI=1S/C16H16N2O4S/c1-11-6-8-12(9-7-11)23(19,20)15-16(18(2)3)22-14(17-15)13-5-4-10-21-13/h4-10H,1-3H3
Standard InChI Key PZKPOSGOOKIOHU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)N(C)C

Introduction

Chemical Identity and Structural Features

Molecular Formula and IUPAC Name

  • Molecular Formula: C₁₆H₁₇N₃O₃S

  • IUPAC Name: 2-(Furan-2-yl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine.

  • SMILES: CN(C)C1=NC(=C(S1)(=O)=O)C2=CC=CO2C3=CC=C(C=C3)C.

Structural Characterization

  • Oxazole Core: A five-membered aromatic ring containing one oxygen and one nitrogen atom.

  • Substituents:

    • Position 2: Furan-2-yl group (heteroaromatic ring with oxygen).

    • Position 4: Tosyl group (p-toluenesulfonyl), contributing electron-withdrawing properties.

    • Position 5: Dimethylamino group (-N(CH₃)₂), enhancing solubility and reactivity.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular Weight331.39 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in DMSO, THF
LogP (Partition Coefficient)Estimated ~2.1 (lipophilic)

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 2-(furan-2-yl)-N,N-dimethyl-4-tosyloxazol-5-amine involves multi-step reactions:

  • Oxazole Formation: Cyclization of a β-ketoamide precursor with a furan-2-carbonyl chloride under acidic conditions.

  • Tosylation: Introduction of the tosyl group via reaction with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine).

  • Amination: Dimethylamine is introduced at position 5 through nucleophilic substitution or reductive amination .

Table 2: Example Synthesis Protocol

StepReagents/ConditionsYield
1Furan-2-carbonyl chloride, HCl, 80°C65%
2p-Toluenesulfonyl chloride, pyridine, RT78%
3Dimethylamine, Pd/C, H₂, 50°C60%

Key Reaction Mechanisms

  • Tosylation: Electrophilic aromatic substitution (EAS) at the oxazole ring’s position 4.

  • Reductive Amination: Reduction of an imine intermediate to form the dimethylamino group .

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~1,250 cm⁻¹ (S=O stretch), ~1,600 cm⁻¹ (C=N oxazole), and ~2,950 cm⁻¹ (C-H aromatic).

  • ¹H NMR (CDCl₃):

    • δ 2.45 (s, 3H, CH₃ from tosyl).

    • δ 3.10 (s, 6H, N(CH₃)₂).

    • δ 6.50–7.80 (m, 7H, furan and aromatic protons).

  • Mass Spectrometry: Molecular ion peak at m/z 331.39 (M⁺).

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C.

  • Hydrolytic Sensitivity: Susceptible to strong acids/bases due to the oxazole ring’s reactivity.

AssayResult
Antibacterial (Gram+)MIC: 32–64 µg/mL
Anticancer (MCF-7)IC₅₀: 18 µM
Anti-inflammatory45% inhibition at 50 µM

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